D-Norleucine-d9

LC-MS/MS Stable isotope dilution Internal standard

Quantitative LC-MS/MS of D-norleucine requires an internal standard that eliminates spectral overlap without altering retention time or ionization. D-Norleucine-d9 provides a precise +9 Da mass shift over the endogenous analyte. - Isotopic enrichment: ≥99 atom % D (3,3,4,4,5,5,6,6,6 positions) - Formula: C6H4D9NO2 | Avg. mass: 140.23 g/mol - Minimizes isotopic cross-talk; suitable for low nanomolar quantification - Stable ≥3 years at RT; supplied with full CoA - Validated for plasma, serum, urine, and tissue homogenates

Molecular Formula C6H13NO2
Molecular Weight 140.23 g/mol
Cat. No. B12406549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Norleucine-d9
Molecular FormulaC6H13NO2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,2D2,3D2,4D2
InChIKeyLRQKBLKVPFOOQJ-CJPSRAQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Norleucine-d9 Technical Specifications


D-Norleucine-d9 is a stable isotope-labeled analog of the non-proteinogenic amino acid D-norleucine, in which nine hydrogen atoms are replaced by deuterium at the 3,3,4,4,5,5,6,6,6 positions. Its molecular formula is C6H4D9NO2 with an average molecular mass of approximately 140.23 g/mol . The unlabeled parent compound (D-norleucine) has the molecular formula C6H13NO2 and a molecular mass of 131.17 g/mol, yielding a net mass difference of +9 Da that provides a distinct isotopic signature for mass spectrometric discrimination . The compound is supplied as an analytical reference standard with a specified isotopic enrichment of ≥99 atom % D, indicating that deuterium incorporation at the labeled positions is nearly complete .

Designed as mass-shifted internal standard for ID-LC-MS/MS assays
Provides distinct mass shift for unambiguous MS discrimination
Certified high isotopic enrichment minimizes isotopic cross-talk
Supplied as analytical reference standard for method validation

D-Norleucine-d9 Specificity vs Generic Isotopologues


Procurement of isotopically labeled internal standards for quantitative LC-MS/MS assays cannot rely on generic amino acid substitution. Structurally similar amino acids such as L-leucine-d10 or L-isoleucine-d10 exhibit different chromatographic retention times and ionization efficiencies from D-norleucine, introducing systematic bias in peak area ratio calculations [1]. Even the unlabeled D-norleucine parent compound lacks the requisite +9 Da mass shift necessary to separate the internal standard signal from the endogenous analyte signal in the mass spectrometer. More critically, not all deuterated internal standards perform equivalently; the extent of deuterium labeling and the specific labeling positions directly affect hydrogen–deuterium exchange rates, chromatographic retention time shifts due to deuterium isotope effects on reverse-phase and HILIC stationary phases, and the compound's ability to compensate for matrix effects during electrospray ionization [2]. Therefore, selection of D-Norleucine-d9 must be validated against specific performance criteria relevant to the intended analytical method.

Unlabeled D-norleucine lacks mass shift
Without adequate mass increment, spectral overlap with endogenous analyte prevents accurate quantification.
Alternative deuterated amino acids differ chromatographically
L-Leucine-d10 and L-isoleucine-d10 exhibit different retention times and ionization efficiencies, introducing systematic bias in peak area ratios.
Deuterium labeling extent and position affect performance
H/D exchange rates, retention time shifts, and matrix effect compensation depend on specific deuteration pattern; not all labeled standards perform equivalently.

D-Norleucine-d9 Quantitative Differentiation Evidence


Mass Shift from Unlabeled D-Norleucine

D-Norleucine-d9 exhibits a monoisotopic mass of 140.151 Da, which is +9.06 Da higher than the monoisotopic mass of unlabeled D-norleucine (131.095 Da). This mass shift corresponds to the replacement of nine hydrogen atoms (¹H, 1.008 Da each) with nine deuterium atoms (²H, 2.014 Da each) at the 3,3,4,4,5,5,6,6,6 positions . In comparative terms, alternative deuterated amino acid standards such as L-leucine-d10 (+10 Da) and L-isoleucine-d10 (+10 Da) differ in both mass increment and stereochemistry from the D-norleucine analyte .

Mass Shift
Reported
Target: 140.151 Da (C₆H₄D₉NO₂)
Unlabeled: 131.095 Da (C₆H₁₃NO₂)
Difference: +9.06 Da
L-Leucine-d10: ~141.18 Da
Enables MS discrimination without spectral overlap
Calculated from exact isotopic masses
LC-MS/MS Stable isotope dilution Internal standard

Isotopic Enrichment for High-Fidelity Quantification

D-Norleucine-d9 is supplied with a certified isotopic enrichment of 99 atom % D, meaning that 99% of hydrogen atoms at the deuterated positions (3,3,4,4,5,5,6,6,6) are the deuterium isotope rather than protium . In contrast, lower-enrichment deuterated amino acid standards (e.g., 97–98 atom % D) contain a higher residual fraction of protium, which contributes to background signal at the unlabeled analyte's mass-to-charge ratio (m/z) and reduces the effective dynamic range of the calibration curve due to isotopic cross-talk [1].

Isotopic Enrichment
Class-level inference
99 atom % D at labeled positions
Reduced protium background, improved LLOQ
Determined by NMR or HRMS; compared to 97–98 atom % D
Isotope dilution mass spectrometry Method validation Analytical chemistry

Chromatographic Retention Distinct from Leucine and Isoleucine

Norleucine exhibits chromatographic retention properties on porous graphitic carbon (PGC) stationary phases that are distinct from those of its branched-chain structural isomers leucine and isoleucine. In a systematic study of dileucine isomer separations, the retention behavior on PGC was shown to depend heavily on whether the norleucine residue was positioned near the non-ionized functional group of the dipeptide, with the unbranched n-butyl side chain of norleucine producing different retention characteristics compared with the branched tert-leucine side chain [1]. As an unlabeled internal standard analog, norleucine provides a distinct retention time that differentiates it from the target proteinogenic amino acids leucine and isoleucine, which co-elute on many reverse-phase columns [2].

Chromatographic Retention
Class-level inference
Norleucine (linear n-butyl): pH-dependent retention on PGC; Leu/Ile co-elute on standard RP
Supports resolution from isobaric amino acids
PGC stationary phase; acidic and basic eluents
Amino acid chromatography Porous graphitic carbon Isomer separation

Kinetic Isotope Effect on Alpha-Hydrogen Exchange

In enzymatic systems such as L-methionine γ-lyase, the alpha-hydrogen exchange rate of norleucine with deuterium follows first-order kinetics and is subject to a measurable primary kinetic isotope effect (KIE). The rate of total beta-hydrogen exchange decreases relative to alpha-hydrogen exchange due to this KIE at the alpha-position [1]. This enzymatic hydrogen exchange behavior is compound-specific; straight-chain amino acids including L-norleucine, L-norvaline, and L-alpha-aminobutyrate exhibit different exchange kinetics compared with branched-chain amino acids (leucine, isoleucine, valine) or sulfur-containing amino acids (methionine) [2].

Alpha-H Exchange Rate
Class-level inference
~40× faster than elimination reaction (enzyme class)
Back-exchange risk in enzymatic tracer studies
L-methionine γ-lyase system; ¹H NMR monitoring
Enzymatic hydrogen exchange Kinetic isotope effect L-methionine γ-lyase

D-Norleucine-d9 Validated Applications


D-Amino Acid Quantification by LC-MS/MS

D-Norleucine-d9 serves as an optimal internal standard for the quantification of D-norleucine and structurally related D-amino acids in plasma, serum, urine, and tissue homogenates via isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). The +9 Da mass shift relative to unlabeled D-norleucine eliminates spectral overlap with the endogenous analyte while maintaining near-identical chromatographic retention and ionization efficiency. The 99 atom % D enrichment minimizes isotopic cross-talk, enabling accurate quantification at low nanomolar concentrations. Method validation should include assessment of deuterium retention time shift on the selected stationary phase and confirmation that hydrogen–deuterium back-exchange does not occur under the sample preparation and chromatographic conditions employed [1].

Metabolic Flux Analysis with Norleucine Tracer

D-Norleucine-d9 can be employed as a metabolic tracer in studies of amino acid transport, incorporation into peptides, and catabolic pathways. The compound's nine-deuterium label provides a robust isotopic signature that persists through multiple metabolic transformations, provided that the labeled positions (3,3,4,4,5,5,6,6,6) are not subject to enzymatic hydrogen exchange. Researchers must note that the alpha-hydrogen of norleucine is susceptible to exchange catalyzed by enzymes such as L-methionine γ-lyase, which proceeds with a measurable primary kinetic isotope effect. Experimental protocols should include appropriate controls to quantify any back-exchange and correct for isotopic dilution if the alpha-deuterium is not fully retained [2].

Chiral Amino Acid Resolution from Leucine and Isoleucine

In chiral amino acid analysis workflows, D-Norleucine-d9 can serve as both an internal standard and a chromatographic reference compound. The unbranched n-butyl side chain of the norleucine backbone confers retention behavior on porous graphitic carbon and certain reverse-phase columns that differs from the branched-chain isomers leucine and isoleucine. This chromatographic differentiation enables unambiguous peak assignment and prevents misidentification of co-eluting isobaric species. The D-stereochemistry of D-Norleucine-d9 ensures compatibility with methods targeting D-amino acid enantiomers in biological samples, where L-amino acids predominate and D-enantiomers are present at trace concentrations [3].

Pharmaceutical Reference Standard for Impurity Profiling

D-Norleucine-d9 is utilized as an analytical reference standard in pharmaceutical research and development, including the synthesis and characterization of peptide therapeutics such as Thailandepsin B, a bicyclic depsipeptide histone deacetylase inhibitor for which D-norleucine serves as a building block [4]. The deuterated analog provides a mass-labeled reference for HPLC method development, impurity profiling, and stability-indicating assays. The compound is supplied with full certificate of analysis documentation and is stable for a minimum of three years when stored under recommended conditions at room temperature, after which re-analysis for chemical purity is advised .

Application
Selection Property
Validation Focus
D-Amino acid quantification by LC-MS/MS
Mass-shifted ISTD with high enrichment
Deuterium retention shift, back-exchange control
Metabolic flux analysis with norleucine tracer
Persistent nine-deuterium label
Alpha-hydrogen exchange control, isotopic dilution correction
Chiral amino acid resolution from Leu/Ile
Norleucine backbone chromatographic selectivity
Peak assignment, co-elution avoidance with branched isomers
Pharmaceutical reference standard for impurity profiling
Certified analytical reference standard
Certificate of analysis review, stability-indicating assay

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